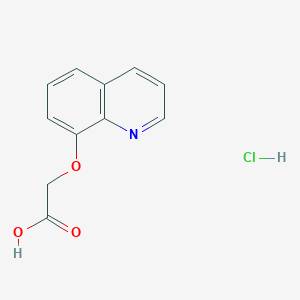

2-(Quinolin-8-yloxy)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Quinolin-8-yloxy)acetic acid hydrochloride is a chemical compound known for its diverse range of biological and pharmaceutical activities. It is derived from quinoline, a heterocyclic aromatic organic compound. This compound has shown potential in various therapeutic areas, including antimalarial, antitubercular, antitumor, antibacterial, anticancer, anticonvulsant, analgesic, anti-inflammatory, and anti-HIV activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yloxy)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the acetic acid moiety.

Ether Formation: The quinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the ether linkage, resulting in 2-(quinolin-8-yloxy)acetic acid.

Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Quality Control: Ensuring the final product meets pharmaceutical-grade standards through rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Quinolin-8-yloxy)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-yloxyacetic acid derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the acetic acid moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Produces quinolin-8-yloxyacetic acid derivatives with altered functional groups.

Reduction: Results in reduced forms of the quinoline ring or the acetic acid side chain.

Substitution: Leads to substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

2-(Quinolin-8-yloxy)acetic acid hydrochloride exhibits a range of biological activities, making it a candidate for pharmacological research and development.

Biological Activities:

- Antimicrobial properties Compounds with a similar core structure, such as (Quinolin-8-yloxy)-acetic acid, have moderate antimicrobial properties.

- Anti-inflammatory effects Analogs like 5-Chloroquinolin-8-yloxyacetic acid exhibit enhanced anti-inflammatory effects.

- Chelating properties Compounds like 8-Hydroxyquinoline, which has a hydroxyl group instead of an ether linkage, possess notable chelating properties.

- Antidiabetic and Antioxidant Therapies: The quinoline scaffold, to which this compound belongs, has medicinal chemistry significance in diverse therapeutic applications including antidiabetic and antioxidant therapies .

Interaction Studies:

Interaction studies involving this compound have revealed important insights for understanding the full therapeutic potential of the compound.

Quinoline Hybrids as Inhibitors

Quinoline hybrids bearing 1,3,4-oxadiazole and 1,2,3-triazole have been reported to have α-glucosidase and α-amylase inhibition and antioxidant profile, suggesting their potential in managing type 2 diabetes (T2DM) .

Spectroscopic Characterization

Mécanisme D'action

The mechanism of action of 2-(Quinolin-8-yloxy)acetic acid hydrochloride involves:

Molecular Targets: The compound targets various enzymes and receptors in the body, such as protein tyrosine phosphatase 1B, which is involved in insulin signaling.

Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug derived from quinoline.

Quinolinic Acid: An intermediate in the kynurenine pathway, involved in neuroactive processes.

Uniqueness

2-(Quinolin-8-yloxy)acetic acid hydrochloride is unique due to its ether linkage and the presence of the acetic acid moiety, which confer distinct chemical and biological properties compared to other quinoline derivatives. Its broad spectrum of biological activities and potential therapeutic applications make it a compound of significant interest in various fields of research .

Activité Biologique

2-(Quinolin-8-yloxy)acetic acid hydrochloride is a compound characterized by its unique structural features, which include a quinoline moiety linked to an acetic acid group via an ether bond. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C₁₁H₁₀ClNO₃

- Molecular Weight : Approximately 239.655 g/mol

- Appearance : Solid with high purity (typically over 95%)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against several pathogens have been documented, highlighting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4-16 | 0.125-0.5 |

| Escherichia coli | 1 × 10⁻⁶ | 0.125-0.5 |

| Klebsiella pneumoniae | 1 × 10⁻⁵ | 0.125-0.5 |

These results indicate that the compound shows promise in combating both Gram-positive and Gram-negative bacteria, with activity comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has demonstrated significant tumor growth inhibition in several cancer cell lines.

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

These findings suggest that derivatives of quinoline compounds, including this compound, may offer new avenues for cancer therapy .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases such as Type 2 Diabetes Mellitus (T2DM). The ability to scavenge free radicals and inhibit oxidative stress markers has positioned this compound as a potential therapeutic agent in managing oxidative stress-related conditions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of quinoline compounds, including this compound. For instance:

- Antiviral Studies : Research highlighted the antiviral activity of quinoline derivatives against viruses such as dengue and H5N1, demonstrating that modifications to the quinoline structure can enhance antiviral efficacy .

- Cytotoxicity Assessments : Evaluations of cytotoxicity against normal fibroblast cells indicated that while the compound exhibits potent anticancer properties, it maintains a favorable safety profile with low cytotoxicity towards non-cancerous cells .

Propriétés

IUPAC Name |

2-quinolin-8-yloxyacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.ClH/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKRGYYIBSNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.